Rolipram
描述
Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, is a bicyclic compound with the molecular formula C₁₆H₂₁NO₃ (average mass: 275.348 g/mol) . It is clinically significant for its anti-inflammatory, neuroprotective, and antidepressant properties. This compound inhibits PDE4, increasing intracellular cAMP levels, which modulates inflammatory responses (e.g., TNF-α suppression) and neuronal plasticity .
属性
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044124 | |
| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-54-5 | |
| Record name | Rolipram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolipram [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolipram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rolipram | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rolipram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLIPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
化学反应分析
罗利普兰会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括三氯硅烷介导的硝基还原和伴随的内酰胺化 . 这些反应产生的主要产物包括对映体纯的罗利普兰及其衍生物 . 罗利普兰还抑制磷酸二酯酶 4 酶的活性,导致环腺苷酸水平升高 .
科学研究应用
作用机制
相似化合物的比较
Comparative Analysis with Similar Compounds
Inhibitory Potency and Selectivity
Rolipram’s PDE4 inhibition is compared to several analogs and novel inhibitors (Table 1):
Key Observations :
Functional and Pharmacokinetic Differences
Tissue-Specific Activity
- This compound exhibits 100-fold higher potency against eosinophil PDE4 compared to smooth muscle PDE4, possibly due to conformational differences in enzyme subtypes (e.g., PDEIVD splice variants) .
CNS Penetration and Side Effects
- This compound’s brain uptake correlates with CNS side effects (e.g., reduced anesthesia duration in mice). Liposomal formulations (FLVs-Rol) delay brain absorption, mitigating side effects at moderate doses .
- CDP840 and pentoxifylline (a xanthine derivative) synergize with this compound in diabetic neuropathy models, reducing required doses and side effects .
Off-Target Effects
- This dual activity may enhance anti-inflammatory effects but complicates mechanistic studies.
Clinical and Preclinical Outcomes
Inflammatory Diseases
- This compound and CDP840 both suppress eosinophil activation and bronchoconstriction, but CDP840’s oral efficacy makes it more clinically viable .
- In EAE models, TC3.6 matches this compound’s efficacy but lacks IL-10 induction, suggesting PDE7 inhibition alone is insufficient for full immunomodulation .
Neuroprotection and Pain Management
- Combined with pentoxifylline, this compound enhances cAMP-driven antioxidant effects, normalizing oxidative stress in diabetic neuropathy .
生物活性
Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various biological effects, particularly in the central nervous system (CNS) and in cancer biology. This article explores the biological activity of this compound, focusing on its neuroprotective effects, potential therapeutic applications in neurodegenerative diseases, and its role in cancer metastasis.
This compound exerts its biological effects primarily through the modulation of the cAMP signaling pathway. Increased cAMP levels activate protein kinase A (PKA) and AMP-activated protein kinase (AMPK), which are crucial for various cellular processes including energy metabolism, inflammation, and apoptosis.
Key Pathways Influenced by this compound:
- cAMP/PKA Pathway : Enhances neuronal survival and reduces inflammation.
- cAMP/AMPK/SIRT1 Pathway : Promotes neuroprotection in CNS disorders by regulating energy metabolism and apoptosis.
Neuroprotective Effects
Recent studies have highlighted this compound's potential in treating neurological disorders. For instance, a study demonstrated that this compound significantly reduced brain edema, neuronal apoptosis, and inflammatory cytokine release in a mouse model of intracerebral hemorrhage (ICH) by activating the cAMP/AMPK/SIRT1 pathway .
Summary of Neuroprotective Findings:
Role in Cancer Biology
In addition to its neuroprotective properties, this compound has been investigated for its effects on cancer cell behavior. Notably, it has been shown to down-regulate matrix metalloproteinases (MMP2 and MMP9), which are critical for cancer metastasis. This action occurs independently of the cAMP-PKA signaling pathway, suggesting that this compound may have "off-target" effects that could be therapeutically beneficial in cancer treatment .
Key Findings on Cancer Activity:
Case Studies and Clinical Trials
While most research on this compound has been preclinical, there have been indications of its efficacy in clinical settings as well. For example, this compound was used as a positive control in trials assessing other PDE inhibitors for multiple sclerosis (MS), showing promising safety and efficacy profiles .
Summary of Clinical Insights:
常见问题
Q. What is the primary mechanism of Rolipram's neuroprotective effects in neuronal survival studies?
this compound inhibits phosphodiesterase 4 (PDE4), elevating intracellular cAMP levels, which activates downstream pathways like cAMP-PKA and MAPK/ERK. This leads to CREB phosphorylation, promoting transcription of neuroprotective genes (e.g., BDNF). Experimental validation involves measuring neuronal survival rates in vitro using spiral ganglion neurons (SGN) treated with this compound (0.1 nM), followed by immunocytochemical analysis of phosphorylated CREB and ELISA for BDNF levels .
Q. How do researchers standardize this compound concentrations for in vitro neuroprotection assays?
In vitro studies often use this compound concentrations ranging from 0.1 nM to 1 µM. For SGN survival, 0.1 nM this compound significantly improves viability, while higher doses (e.g., 1 µM) may saturate PDE4 inhibition or induce off-target effects. Dose-response curves and PDE4 activity assays (e.g., cAMP hydrolysis inhibition) are critical to validate efficacy .
Q. What experimental models are used to assess this compound's impact on cAMP signaling?
Primary neuronal cultures (e.g., hippocampal or spiral ganglion neurons) are treated with this compound, followed by cAMP quantification via ELISA or FRET-based biosensors. Phosphorylation status of CREB (pCREB) is a key endpoint, assessed via Western blot or immunofluorescence .
Advanced Research Questions
Q. How can contradictory data on this compound's binding affinity to PDE4 isoforms be resolved?
this compound exhibits biphasic inhibition kinetics in full-length PDE4B2B (Ki = 5–10 nM high-affinity; 200–400 nM low-affinity). Truncated isoforms (e.g., PDE4B2B[152-528]) lack high-affinity binding, implicating N-terminal residues (81–151) in conformational regulation. Use truncated mutants in binding assays (e.g., microcalorimetry) and compare with full-length PDE4 to dissect domain-specific contributions .
Q. What methodological considerations are critical for translating this compound's in vitro neuroprotection to in vivo models?
In vivo dosing (e.g., 0.1–1.0 mg/kg s.c. or i.v.) and therapeutic window (optimal at ≤2 h post-injury) must balance blood-brain barrier penetration and systemic toxicity. Stereological quantification of surviving neurons/axons in spinal cord injury (SCI) models, combined with locomotor tests (e.g., BBB scores), validates efficacy. Note that ethanol-based vehicles may independently affect neuroprotection, necessitating solvent controls .
Q. Why does this compound exhibit stereospecific inhibition of PDE4, and how does this impact experimental design?
The (-)-enantiomer of this compound is 10-fold more potent than (+)-rolipram in inhibiting eosinophil PDE4 due to interactions with a high-affinity "this compound-binding site" (Sr) distinct from the catalytic domain. Use enantiomerically pure this compound and validate inhibition via displacement assays (e.g., [³H]this compound binding) in membrane-bound vs. solubilized PDE4 preparations .
Q. How do post-translational modifications (e.g., phosphorylation) alter this compound's efficacy in disease models?
Phosphorylation of PDE4A5 (Ser487/489) reduces this compound's inhibitory potency. In SCI models, this compound suppresses injury-induced PDE4A5 phosphorylation, enhancing IL-10 and reducing MCP-1. Use phospho-specific antibodies and kinase inhibitors (e.g., PKA) to modulate phosphorylation states in vitro and in vivo .
Q. What strategies address discrepancies between this compound's PDE4 inhibition and functional outcomes (e.g., cAMP accumulation)?
Membrane-bound PDE4 conformers exhibit higher this compound sensitivity than solubilized forms. Pre-treat cells with vanadate-glutathione to stabilize high-affinity PDE4 states, and correlate cAMP levels (via radioimmunoassay) with [³H]this compound binding affinity to resolve mismatches .
Methodological Tables
Table 1: Key Parameters for this compound Dosing in Preclinical Studies
Table 2: PDE4 Isoforms and this compound Binding Affinities
| Isoform | High-Affinity Ki (nM) | Low-Affinity Ki (nM) | Structural Determinants | Reference |
|---|---|---|---|---|
| PDE4B2B (1-564) | 5–10 | 200–400 | N-terminal (81–151) | |
| PDE4B2B (152-528) | N/A | 350–400 | Catalytic domain only |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
